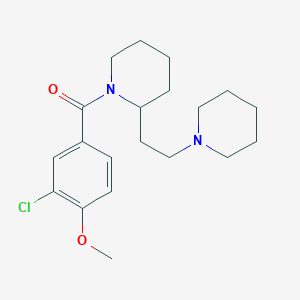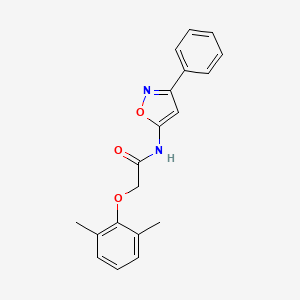![molecular formula C21H19N7O4S B14989583 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14989583.png)
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of oxadiazole, triazole, and acetamide groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps:
Formation of the Oxadiazole Ring: This step typically involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled using appropriate linking agents and conditions.
Final Acetamide Formation:
Chemical Reactions Analysis
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biological Research: The compound has shown promise in enzyme inhibition studies, particularly against alpha-glucosidase, making it a potential candidate for anti-diabetic drugs.
Materials Science: Its unique structure makes it useful in the development of high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of oxadiazole and triazole rings:
Properties
Molecular Formula |
C21H19N7O4S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N7O4S/c1-13(29)22-19-18(26-32-27-19)20-24-25-21(28(20)14-8-4-3-5-9-14)33-12-17(30)23-15-10-6-7-11-16(15)31-2/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29) |
InChI Key |
BTKCGFMXCIJVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14989502.png)
![2-(5-Bromo-2-ethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14989504.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989507.png)
![5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14989512.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14989515.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14989522.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B14989527.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989529.png)

![3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14989557.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14989565.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14989574.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B14989576.png)

